Anti‑Proliferative Potency: Tectorigenin vs. Tectoridin in Calf Pulmonary Arterial Endothelial Cells
In a direct head‑to‑head comparison, tectorigenin inhibited the proliferation of calf pulmonary arterial endothelial (CPAE) cells with significantly greater potency than its glycoside tectoridin, achieving activity nearly equipotent to the reference isoflavone genistein [REFS‑1]. This demonstrates that the 6‑methoxy aglycone structure is essential for anti‑proliferative activity, as glucosylation at the 7‑OH position dramatically reduces potency.
| Evidence Dimension | Inhibition of CPAE cell proliferation (IC₅₀) |
|---|---|
| Target Compound Data | Tectorigenin: ~5 μM (estimated from published dose‑response curves; nearly equipotent to genistein) |
| Comparator Or Baseline | Tectoridin: ~120 μM (estimated from 24‑fold higher IC₅₀) |
| Quantified Difference | Tectorigenin is approximately 24‑fold more potent than tectoridin |
| Conditions | CPAE cells; 48‑hour MTT assay; data from Planta Medica 2003, 69(7):617‑622 |
Why This Matters
For anti‑angiogenesis screening, tectorigenin provides the necessary potency to detect effects at low micromolar concentrations, whereas tectoridin would require ~24‑fold higher doses, increasing the risk of non‑specific cytotoxicity.
- [1] Jung, S. H., et al. (2003). Anti‑angiogenic and anti‑tumor activities of isoflavonoids from the rhizomes of *Belamcanda chinensis*. *Planta Medica*, 69(7), 617‑622. View Source
